molecular formula C18H15N3O2 B11691967 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11691967
M. Wt: 305.3 g/mol
InChI Key: AZYNZYXEBIILNE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is particularly notable for its presence in many bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers These methods can optimize reaction conditions, reduce waste, and improve yield

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O2/c22-18(16-11-12-5-1-4-8-15(12)23-16)19-10-9-17-20-13-6-2-3-7-14(13)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21)

InChI Key

AZYNZYXEBIILNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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